Cas no 455-18-5 (4-(Trifluoromethyl)benzonitrile)

4-(Trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Trifluoromethyl)benzonitrile
- ALPHA,ALPHA,ALPHA-TRIFLUORO-P-TOLUNITRILE
- PARA-TRIFLUOROMETHYL-BENZONITRILE
- PTF-CN
- P-TRIFLUOROMETHYLBENZONITRILE
- trifluoro-p-tolunitrile
- 4-(trifluoromethyl)-benzonitril
- alpha,alpha,alpha-Trifluoro-p-toluonitrile
- Benzonitrile, 4-(trifluoromethyl)-
- Benzonitrile, p-(trifluoromethyl)-
- p-Cyanobenzotrifluoride
- p-Tolunitrile, alpha,alpha,alpha-trifluoro-
- 4-Cyanobenzotrifloride
- alpha,alpha,alpha-trifluoro-4-toluonitrile
- 4-(TRIFLUOROMETHYL)-PHENYL CYANIDE
- à,à,à-trifluoro-p-tolunitrile
- alpha,alpha,alpha-Trifluor-4-toluonitril
- p-trifluoromethylbenonitrile
- 4-(Trifluoromethyl)b
- p-(Trifluoromethyl)benzonitrile
- 4-Cyanobenzotrifluoride
- α,α,α-Trifluoro-p-tolunitrile
- FT-0616917
- EN300-79421
- 4-trifluoromethyl-benzonitrile
- Q-200464
- NSC88340
- 4-Trifluoromethylbenzonitrile
- DTXSID5060015
- MFCD00001826
- AC-4112
- NS00042994
- 4-(Trifluoromethyl)benzonitrile, 99%
- 4-Trifluoromethylbenzoic acid nitrile
- p-Tolunitrile,.alpha.,.alpha.-trifluoro-
- BTVMVCIFEGIJBE-UHFFFAOYSA-N
- AM61543
- NSC-88340
- 4-Trifluoromethylbenzonitrile (alpha,alpha,alpha-Trifluoro-p-tolunitrile)
- PS-8691
- 4-(trifluoromethyl)benzonitrile;4-Trifluoromethylbenzonitrile
- AKOS008968242
- p-Tolunitrile, .alpha.,.alpha.,.alpha.-trifluoro-
- 455-18-5
- EINECS 207-239-1
- Z57899964
- A,A,A-TRIFLUORO-P-TOLUNITRILE
- .alpha.,.alpha.,.alpha.-Trifluoro-p-toluonitrile
- NSC 88340
- XZK6HN6CLT
- A7168
- F0001-1230
- SCHEMBL524351
- CS-W001930
- Benzonitrile, 4-trifluoromethyl-
- UNII-XZK6HN6CLT
- 4-trifluoromethyl benzonitrile
- 4-(Trifluoromethyl)benzonitrile,99.5%
- BBL027357
- DB-024075
- STL374071
- DTXCID9040423
-
- MDL: MFCD00001826
- インチ: 1S/C8H4F3N/c1-4-2-6(9)5(3-12)8(11)7(4)10/h2H,1H3
- InChIKey: DRNJIKRLQJRKMM-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C(F)(F)F)C#N
- BRN: 2046478
計算された属性
- せいみつぶんしりょう: 171.03000
- どういたいしつりょう: 171.02958362g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 23.8Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色または淡黄色固体
- 密度みつど: 1.278 g/mL at 25 °C(lit.)
- ゆうかいてん: 39-41 °C (lit.)
- ふってん: 81°C/20mmHg(lit.)
- フラッシュポイント: 華氏温度:161.6°f< br / >摂氏度:72°C< br / >
- 屈折率: n20/D 1.4583(lit.)
- PSA: 23.79000
- LogP: 2.57708
- ようかいせい: 水に溶けない
- かんど: Lachrymatory
4-(Trifluoromethyl)benzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H228,H302,H312,H332
- 警告文: P210,P280
- 危険物輸送番号:UN 1325 4.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-20/21/22
- セキュリティの説明: S36/37-S45
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:III
- TSCA:T
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
- 危険レベル:4.1
- 包装カテゴリ:III
- 包装等級:III
- リスク用語:R20/21/22
4-(Trifluoromethyl)benzonitrile 税関データ
- 税関コード:29269095
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Trifluoromethyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1230-1g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Enamine | EN300-79421-50.0g |
4-(trifluoromethyl)benzonitrile |
455-18-5 | 95.0% | 50.0g |
$45.0 | 2025-03-21 | |
Oakwood | 001411-5g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 99% | 5g |
$10.00 | 2024-07-19 | |
Apollo Scientific | PC7562-250g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 98% | 250g |
£35.00 | 2024-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032985-500g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 98% | 500g |
¥744.00 | 2024-05-13 | |
Fluorochem | 001411-25g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 99% | 25g |
£10.00 | 2022-03-29 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001005-25g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 99% | 25g |
¥45 | 2024-05-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T109982-5g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 99% | 5g |
¥29.90 | 2023-09-01 | |
TRC | T791780-10g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 10g |
$ 69.00 | 2023-09-05 | ||
Life Chemicals | F0001-1230-2.5g |
4-(Trifluoromethyl)benzonitrile |
455-18-5 | 95%+ | 2.5g |
$40.0 | 2023-09-07 |
4-(Trifluoromethyl)benzonitrile サプライヤー
4-(Trifluoromethyl)benzonitrile 関連文献
-
Mark C. Bagley,Jessica E. Dwyer,Maria D. Beltran Molina,Alexander W. Rand,Hayley L. Rand,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2015 13 6814
-
Andrey M. Mishura,Anton S. Lytvynenko,Konstantin S. Gavrilenko,Alexander E. Baranchikov,Natalia V. Grabovaya,Mikhail A. Kiskin,Sergey V. Kolotilov New J. Chem. 2018 42 17499
-
Jeannine Hess,Malay Patra,Abdul Jabbar,Vanessa Pierroz,Sandro Konatschnig,Bernhard Spingler,Stefano Ferrari,Robin B. Gasser,Gilles Gasser Dalton Trans. 2016 45 17662
-
Bo Liao,Hongying Li,Xianshu Wang,Mengqing Xu,Lidan Xing,Youhao Liao,Xiang Liu,Weishan Li RSC Adv. 2017 7 46594
-
Yunmin Zhu,Xueyi Luo,Huozhen Zhi,Youhao Liao,Lidan Xing,Mengqing Xu,Xiang Liu,Kang Xu,Weishan Li J. Mater. Chem. A 2018 6 10990
-
Saravanan Krishnan,Paresh N. Patel,Kalpattu K. Balasubramanian,Anju Chadha New J. Chem. 2021 45 1915
-
Saravanan Krishnan,Paresh N. Patel,Kalpattu K. Balasubramanian,Anju Chadha New J. Chem. 2021 45 1915
-
Michael Trose,Fady Nahra,David B. Cordes,Alexandra M. Z. Slawin,Catherine S. J. Cazin Chem. Commun. 2019 55 12068
-
Thomas Schaub,Christian D?ring,Udo Radius Dalton Trans. 2007 1993
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
4-(Trifluoromethyl)benzonitrileに関する追加情報
Introduction to 4-(Trifluoromethyl)benzonitrile (CAS No. 455-18-5)
4-(Trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 455-18-5, is a significant organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the benzonitrile class, characterized by a benzene ring substituted with a nitrile group and a trifluoromethyl moiety. The presence of the trifluoromethyl group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The trifluoromethyl group, known for its electron-withdrawing properties, influences the electronic distribution of the molecule, making it highly suitable for further functionalization. This feature has positioned 4-(Trifluoromethyl)benzonitrile as a key building block in the synthesis of various pharmacologically active compounds. Its applications span across multiple domains, including drug discovery, material science, and specialty chemical manufacturing.
In recent years, 4-(Trifluoromethyl)benzonitrile has garnered attention in medicinal chemistry due to its role in developing novel therapeutic agents. The trifluoromethyl substitution is particularly valued for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers have leveraged this compound to synthesize molecules with enhanced pharmacokinetic profiles, which is crucial for drug development.
One of the most compelling aspects of 4-(Trifluoromethyl)benzonitrile is its versatility in synthetic transformations. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, while the benzene ring can undergo various electrophilic or nucleophilic aromatic substitutions. These reactions make it an indispensable tool for chemists aiming to construct complex molecular architectures.
Recent studies have highlighted the utility of 4-(Trifluoromethyl)benzonitrile in the development of anti-inflammatory and anticancer agents. For instance, derivatives of this compound have shown promising activity against certain cancer cell lines by inhibiting key signaling pathways. The trifluoromethyl group's influence on molecular interactions has been instrumental in optimizing these bioactivities.
The agrochemical industry also benefits from 4-(Trifluoromethyl)benzonitrile, where it serves as a precursor in synthesizing pesticides and herbicides. Its structural features contribute to the efficacy of these compounds by enhancing their stability and bioavailability. This dual application underscores the compound's broad utility across different sectors of chemical research and industry.
From a material science perspective, 4-(Trifluoromethyl)benzonitrile has been explored in the synthesis of advanced materials with unique properties. Its incorporation into polymers and coatings improves thermal stability and chemical resistance, making it valuable for high-performance applications.
The synthesis of 4-(Trifluoromethyl)benzonitrile typically involves the reaction of trifluoroacetonitrile with benzene derivatives under controlled conditions. Advances in catalytic systems have enabled more efficient and environmentally friendly routes to this compound, aligning with global efforts toward sustainable chemistry.
Future research directions may focus on expanding the applications of 4-(Trifluoromethyl)benzonitrile by exploring novel synthetic methodologies and uncovering new biological activities. Its continued relevance in pharmaceuticals and agrochemicals ensures that this compound will remain a cornerstone of organic synthesis for years to come.
455-18-5 (4-(Trifluoromethyl)benzonitrile) 関連製品
- 261952-06-1(4-Methyl-3-(trifluoromethyl)benzonitrile)
- 261952-03-8(2-Methyl-5-(trifluoromethyl)benzonitrile)
- 261952-04-9(3-Methyl-5-(trifluoromethyl)benzonitrile)
- 368-77-4(3-(Trifluoromethyl)benzonitrile)
- 1483-43-8(4-(Trifluoromethyl)isophthalonitrile)
- 25753-25-7(2,6-Bis(trifluoromethyl)benzonitrile)
- 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile)
- 27126-93-8(3,5-Bis(trifluoromethyl)benzonitrile)
- 177952-38-4(2,4-Bis(trifluoromethyl)benzonitrile)
- 447-60-9(2-(Trifluoromethyl)benzonitrile)

